molecular formula C16H13N3O2S B2636665 N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380186-64-9

N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2636665
CAS No.: 2380186-64-9
M. Wt: 311.36
InChI Key: ORAXUZVDHZIFIL-UHFFFAOYSA-N
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Description

N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that combines furan, thieno, and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the condensation of 2-cyano-3-ethoxy-5-hydroxy-4-isobutyl oxazole with 2-methyl-3-furan carbaldehyde . Another approach involves the cyclization of thieno[3,2-d]pyrimidine derivatives with furan-containing intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is unique due to the combination of furan, thieno, and pyrimidine moieties in a single molecule.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-3-13(20-6-1)11(14-4-2-7-21-14)9-17-16-15-12(5-8-22-15)18-10-19-16/h1-8,10-11H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAXUZVDHZIFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC2=NC=NC3=C2SC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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